molecular formula C19H22F2N2O2S B2719236 N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 953260-50-9

N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2719236
CAS No.: 953260-50-9
M. Wt: 380.45
InChI Key: KWNWJICIYFUNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research, designed around the privileged 1-benzylpiperidine structural motif. This scaffold is frequently explored in the development of ligands for central nervous system (CNS) targets . The 1-benzylpiperidine moiety is a well-established pharmacophore found in numerous biologically active compounds, including the acetylcholinesterase inhibitor donepezil, which is used for the symptomatic management of Alzheimer's disease . Research into similar structures indicates that such compounds hold promise as multifunctional agents, with potential activities including modulation of sigma receptors (σRs) and inhibition of cholinesterases, which are key targets for conditions like neuropathic pain and neurodegenerative disorders . The incorporation of a benzenesulfonamide group with fluorine substituents is a common strategy in drug design to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This compound is intended for research applications only, specifically for in vitro binding assays, enzymatic studies, and as a key intermediate in the synthesis of more complex potential therapeutic agents. It is supplied for laboratory investigation and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2S/c20-17-6-7-18(21)19(12-17)26(24,25)22-13-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNWJICIYFUNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from 1-benzylpiperidine, the ring can be formed by reacting with suitable reagents under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Difluorobenzenesulfonamide Group: The final step involves the reaction of the benzylpiperidine derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Antiprion Acridine Derivatives (Compound 32)

Structure : Compound 32 () shares the N-(1-benzylpiperidin-4-yl) sidechain but incorporates an acridine core instead of a sulfonamide.
Activity : Demonstrated outstanding in vitro antiprion activity, prompting further exploration of benzyl sidechain variations.
Key Differences :

  • Core Structure : Acridine vs. sulfonamide. Acridine derivatives intercalate into DNA/RNA, suggesting a distinct mechanism compared to sulfonamides, which often target enzymes or receptors.
  • Substituent Effects : Modifications to the benzyl group (e.g., homologs, substituents with varying Hansch σ values) in Compound 32’s analogs (33–41) influenced antiprion efficacy, highlighting the importance of electronic and steric properties in activity .

Acrylamide Derivatives (Compound 5)

Structure : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 5, ) features a benzylpiperidine group connected via an ethyl linker to an acrylamide moiety.
Synthesis : High yield (95%) and purity (99% HPLC), suggesting robust synthetic accessibility.
Key Differences :

  • Linker Length : Ethyl vs. methyl linker in the target compound. Longer linkers may alter pharmacokinetics (e.g., solubility, bioavailability).

Bulky Sulfonamide Derivatives ( Compound)

Structure: N-[[1-(4-tert-butylphenyl)sulfonyl-2,2,6,6-tetramethyl-piperidin-4-ylidene]amino]-2,5-dimethyl-benzenesulfonamide features a sulfonamide core with bulky tert-butyl and tetramethyl groups on the piperidine ring. Key Differences:

  • Electronic Effects : The 2,5-dimethyl substituents on the benzenesulfonamide contrast with the 2,5-difluoro groups in the target compound. Fluorine’s electronegativity may improve binding affinity in polar interactions .

Structural and Functional Analysis Table

Compound Core Structure Piperidine Substituents Key Functional Groups Biological Activity
Target Compound Benzenesulfonamide Benzyl (methyl linker) 2,5-Difluoro Not reported
Compound 32 () Acridine Benzyl Acridine core Antiprion (high in vitro)
Compound 5 () Acrylamide Benzyl (ethyl linker) 4-Hydroxy-3-methoxyphenyl Not reported
Compound Benzenesulfonamide 4-tert-Butylphenyl, tetramethyl 2,5-Dimethyl Not reported

Research Findings and Trends

Piperidine Substitutions :

  • Benzyl groups enhance lipophilicity and may improve blood-brain barrier penetration, relevant for CNS-targeted compounds (e.g., antiprion activity in Compound 32) .
  • Bulky substituents (e.g., tert-butyl) in ’s compound suggest trade-offs between metabolic stability and bioavailability.

Linker Effects: Methyl vs. ethyl linkers influence conformational flexibility.

Fluorine vs. Methyl :

  • The 2,5-difluoro substitution in the target compound likely enhances electronegativity and hydrogen-bonding capacity compared to methyl groups, impacting target affinity and solubility.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly as a modulator of various receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22F2N2O2S
  • Molecular Weight : 380.452 g/mol
  • CAS Number : 953260-50-9

The compound features a piperidine ring substituted with a benzyl group and a difluorobenzenesulfonamide moiety, which may contribute to its biological activity through receptor interactions.

1. Receptor Affinity

Research indicates that compounds related to this compound exhibit significant binding affinities for various receptors:

  • Sigma Receptors : A related compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity for sigma1 receptors (Ki = 3.90 nM) and moderate affinity for sigma2 receptors (Ki = 240 nM) . This suggests that the difluorobenzenesulfonamide derivative may also interact with sigma receptors, potentially influencing neuropharmacological pathways.

2. Modulation of Chemokine Receptors

The compound has been studied for its potential to modulate chemokine receptors, particularly CCR5. Compounds that modulate CCR5 are of interest in treating conditions such as HIV due to their role in immune response and inflammation .

The precise mechanism of action for this compound is not fully elucidated; however, its structural similarity to other piperidine derivatives suggests it may act as an antagonist or modulator at sigma receptors and chemokine receptors. The presence of fluorine substituents can enhance lipophilicity and receptor binding affinity, potentially leading to increased biological activity.

Table 1: Summary of Biological Activities

CompoundReceptor TypeBinding Affinity (Ki)Notes
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma13.90 nMHigh selectivity for sigma1 receptors
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma2240 nMModerate affinity
This compoundCCR5TBDPotential modulator for HIV treatment

Q & A

Q. What orthogonal assays validate target engagement in cellular models for this compound?

  • Assays :
  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding.
  • BRET/FRET : Quantify intracellular enzyme inhibition in real-time (e.g., EGFR phosphorylation in HCC827 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.